5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline
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Overview
Description
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline is a complex organic compound with a unique structure that includes a chloro-substituted aniline ring, a methyl group, and a phosphoryl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline typically involves multiple steps, starting with the preparation of 5-chloro-2-methylaniline This intermediate can be synthesized through the chlorination of 2-methylanilineThe final step includes the attachment of the phenoxy moiety, which can be done through a nucleophilic substitution reaction using 4-propan-2-ylphenol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce various functional groups in place of the chloro group .
Scientific Research Applications
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenoxy moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylaniline: A precursor in the synthesis of the target compound.
4-chloro-2-methylaniline: Similar structure but different substitution pattern.
2-chloro-6-nitrotoluene: Another chloro-substituted aromatic compound with different functional groups
Uniqueness
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline is unique due to its combination of a chloro-substituted aniline ring, a phosphoryl group, and a phenoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClNO2P/c1-12(2)14-6-9-16(10-7-14)21-22(4,20)19-17-11-15(18)8-5-13(17)3/h5-12H,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUACFRPNZLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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